molecular formula C9H10F3N B13527332 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine

Cat. No.: B13527332
M. Wt: 189.18 g/mol
InChI Key: VNAKSZYKLGJBHN-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of a fluorine atom on the phenyl ring and two fluorine atoms on the propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine typically involves the reaction of 4-fluorobenzaldehyde with difluoroamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms on the phenyl ring and the propan-2-amine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)propan-2-amine: This compound is similar in structure but lacks the difluoro substitution on the propan-2-amine moiety.

    2-(4-Fluorophenyl)propan-2-amine hydrochloride: This compound is a hydrochloride salt form and is used in similar applications.

Uniqueness

1,1-Difluoro-2-(4-fluorophenyl)propan-2-amine is unique due to the presence of two fluorine atoms on the propan-2-amine moiety, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

1,1-difluoro-2-(4-fluorophenyl)propan-2-amine

InChI

InChI=1S/C9H10F3N/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,8H,13H2,1H3

InChI Key

VNAKSZYKLGJBHN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C(F)F)N

Origin of Product

United States

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